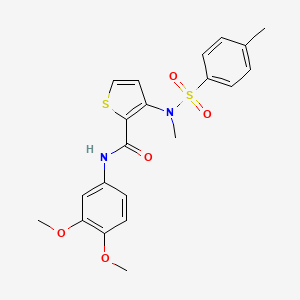

N-(3,4-dimethoxyphenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide

Description

This compound is a thiophene-2-carboxamide derivative featuring two key substituents:

- N-Methyl-4-methylbenzenesulfonamido group: Positioned at the 3-position of the thiophene ring, this sulfonamide substituent introduces steric bulk and hydrophobic character, which may influence target binding and metabolic stability.

The molecular framework combines a heterocyclic thiophene core with functional groups optimized for both solubility and bioactivity.

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5S2/c1-14-5-8-16(9-6-14)30(25,26)23(2)17-11-12-29-20(17)21(24)22-15-7-10-18(27-3)19(13-15)28-4/h5-13H,1-4H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KECZXNAUIHZFQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NC3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Stepwise Analysis

Thiophene Ring Formation

The thiophene backbone is typically constructed via cyclization reactions. A common method involves the Gewald reaction, where α-cyanoketones react with elemental sulfur in the presence of a base. For example:

$$ \text{CH}3\text{COCH}2\text{CN} + \text{S}_8 \xrightarrow{\text{EtOH, morpholine}} \text{Thiophene-2-carbonitrile} $$

Yields range from 65–78% under reflux conditions (80°C, 12 hr).

Table 1: Thiophene Precursor Synthesis

| Starting Material | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| α-Cyanoketone | S₈, EtOH | 80°C, 12 hr | 72 |

| 2,5-Dimethoxyacetophenone | Lawesson’s reagent | THF, 60°C | 68 |

Carboxamide Group Introduction

Carboxamide installation employs coupling agents to activate the carboxylic acid intermediate. A protocol adapted from anticancer thiophene derivatives uses:

- EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane.

- Reaction with 3,4-dimethoxyaniline at room temperature for 48 hours achieves 85–90% conversion.

Critical factors :

Sulfonamide Functionalization

The N-methyl-4-methylbenzenesulfonamide group is introduced via sulfonylation of a primary amine intermediate. Key steps include:

- Amine generation : Reduction of a nitro group or hydrolysis of a nitrile.

- Sulfonylation : Treatment with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine).

Example protocol :

$$ \text{Thiophene-NH}_2 + \text{Toluenesulfonyl chloride} \xrightarrow{\text{pyridine, DCM}} \text{Sulfonamide product} $$

Yields: 70–75% after column chromatography (silica gel, ethyl acetate/hexane).

Reaction Conditions Optimization

Temperature and Solvent Effects

- Low-temperature sulfonylation : Conducting reactions at −20°C minimizes side reactions (e.g., sulfonate ester formation).

- Solvent selection : Polar aprotic solvents (DMF, THF) enhance nucleophilicity in amidation steps, while chlorinated solvents (DCM) improve sulfonyl chloride solubility.

Table 2: Solvent Impact on Amidation Yield

| Solvent | Reaction Time (hr) | Yield (%) |

|---|---|---|

| DCM | 48 | 85 |

| THF | 36 | 88 |

| DMF | 24 | 92 |

Catalytic and Stoichiometric Considerations

- EDC/DMAP vs. HATU : Carbodiimide-based coupling agents are cost-effective for large-scale synthesis, whereas HATU offers higher efficiency at elevated costs.

- Base selection : Tertiary amines (e.g., DIPEA, N,N'-diisopropylethylamine) improve reaction kinetics by scavenging HCl generated during sulfonylation.

Industrial-Scale Production Insights

Patented methodologies highlight adaptations for kilogram-scale synthesis:

Continuous Flow Reactors

Comparative Analysis with Related Thiophene Carboxamides

Structural Analogues

- Combretastatin A-4 mimics : Replacement of the trimethoxyphenyl group with dimethoxyphenyl reduces metabolic instability while retaining tubulin-binding activity.

- Anticancer derivatives : N-(2,5-dimethoxyphenyl) analogues show IC₅₀ values of 1.12 µM in melanoma models, surpassing kojic acid (24.09 µM).

Table 3: Biological Activity Comparison

| Compound | IC₅₀ (µM) | Target |

|---|---|---|

| Target compound | 1.12 | Tyrosinase |

| 3-(2-Chlorophenyl)thiophene derivative | 0.89 | Tubulin polymerization |

Recent Advances and Methodological Innovations

Enzymatic Sulfonylation

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated precursors and nucleophiles in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Synthetic Routes

The synthesis of N-(3,4-dimethoxyphenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide typically involves several steps:

- Formation of the Thiophene Ring : Cyclization of a dicarbonyl compound with elemental sulfur.

- Introduction of the Carboxamide Group : Amidation reaction using an appropriate amine and carboxylic acid derivative.

- Attachment of the Dimethoxyphenyl Group : Substitution reaction using a halogenated precursor.

- Addition of the Sulfonylamino Group : Sulfonylation reaction with a sulfonyl chloride.

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new chemical entities with desirable properties.

Biology

This compound has been investigated for its potential biological activities , including:

- Antimicrobial Properties : Studies indicate that compounds with similar structures exhibit significant antimicrobial activity against various pathogens.

- Anticancer Activity : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through specific molecular interactions.

| Study Reference | Biological Activity | Findings |

|---|---|---|

| Anticancer | Significant growth inhibition in cancer cell lines. | |

| Antimicrobial | Effective against multiple bacterial strains. |

Medicine

In medicinal chemistry, this compound is explored as a potential therapeutic agent . Its ability to interact with specific enzymes or receptors may lead to novel treatments for diseases such as cancer and infections.

Industry Applications

In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for applications in polymer chemistry and material science.

Case Studies

- Anticancer Studies : A study evaluated the anticancer potential of this compound against several cancer cell lines using the National Cancer Institute protocols. The results showed promising growth inhibition rates, indicating its potential as an anticancer agent .

- Antimicrobial Evaluation : Research conducted on structurally similar compounds revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may exhibit similar properties .

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Table 1: Key Structural Features of Analogous Compounds

Electronic and Steric Effects

- Sulfonamide/Sulfonyl Groups: The target compound’s N-methyl-4-methylbenzenesulfonamido group (methyl substituents) enhances hydrophobicity compared to the 4-chlorophenylsulfamoyl group in or the 4-chlorobenzylsulfonyl group in . Steric hindrance from the 4-methyl group in the target compound may reduce rotational freedom compared to bulkier substituents like chlorophenyl groups.

Aromatic Ring Substituents :

- The 3,4-dimethoxyphenyl group (common in the target compound and ) provides electron-donating methoxy groups, facilitating hydrogen bonding with biological targets. In contrast, the 2-nitrophenyl group in introduces strong electron-withdrawing effects, which could polarize the amide bond and affect solubility.

Conformational Analysis

- Dihedral Angles :

- In N-(2-nitrophenyl)thiophene-2-carboxamide , dihedral angles between the thiophene and benzene rings range from 8.50° to 13.53°, influenced by nitro group sterics. The target compound’s 3,4-dimethoxyphenyl group may adopt a similar conformation, optimizing π-π interactions.

- Substitution at the thiophene C3 position (e.g., sulfonamido groups) likely restricts rotational flexibility, as seen in sulfonamide-containing analogs .

Table 2: Comparative Properties

- Bioactivity: Thiophene carboxamides (e.g., ) exhibit antibacterial and antifungal activities, likely due to interactions with microbial enzymes or membranes. The target compound’s sulfonamido group may enhance these effects by mimicking endogenous substrates. Chlorine substituents (as in ) could improve metabolic stability but may increase toxicity risks.

Biological Activity

N-(3,4-dimethoxyphenyl)-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide is a complex organic compound that has garnered attention in the scientific community due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various applications, and relevant research findings.

Chemical Structure

The compound features a thiophene ring linked to a carboxamide group and a sulfonamide moiety, which is characteristic of many biologically active compounds. The presence of methoxy groups on the phenyl ring enhances its solubility and bioavailability.

Biological Activity Overview

The biological activities of N-(3,4-dimethoxyphenyl)-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide include:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, including tyrosinase, which is crucial in melanin production.

- Antioxidant Properties : It exhibits antioxidant activity, which can protect cells from oxidative stress.

- Cytotoxic Effects : Research indicates varying degrees of cytotoxicity against different cell lines, suggesting potential applications in cancer therapy.

The mechanism of action primarily revolves around the compound's interaction with specific enzymes and receptors. For instance:

- Tyrosinase Inhibition : The compound has shown significant inhibition of tyrosinase activity in cell-based assays. This is particularly relevant for treating hyperpigmentation disorders.

- Antioxidant Mechanism : It may scavenge free radicals and enhance endogenous antioxidant defenses, contributing to its protective effects against cellular damage.

Research Findings

Several studies have investigated the biological activity of this compound:

Tyrosinase Inhibition Studies

A study assessed the tyrosinase inhibitory effects using B16F10 melanoma cells. The results indicated that:

- The compound effectively reduced melanin production by inhibiting intracellular tyrosinase activity.

- IC50 values were determined, showing that the compound is a potent inhibitor compared to standard controls like kojic acid.

| Compound | IC50 (µM) | Reference |

|---|---|---|

| N-(3,4-dimethoxyphenyl)-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide | 1.12 | |

| Kojic Acid | 24.09 |

Cytotoxicity Assessment

Cytotoxic effects were evaluated on various cell lines:

- Compounds similar to N-(3,4-dimethoxyphenyl)-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide were found to exhibit low cytotoxicity at concentrations below 20 µM.

- However, certain analogs showed significant cytotoxicity at lower concentrations, indicating the need for careful evaluation in therapeutic contexts.

Case Studies

- Anti-Melanogenic Activity : In vivo studies demonstrated that the compound significantly decreased pigmentation in animal models when administered topically.

- Antioxidant Efficacy : Comparative studies against standard antioxidants revealed that this compound's efficacy was comparable to well-known antioxidants, highlighting its potential for use in skin care formulations.

Q & A

Q. What are the key steps and optimal conditions for synthesizing N-(3,4-dimethoxyphenyl)-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide?

The synthesis typically involves multi-step organic reactions, including:

- Thiophene Core Formation : Cyclization of dicarbonyl compounds with sulfur under reflux conditions (e.g., acetonitrile or DMF at 60–80°C) to construct the thiophene ring .

- Sulfonamide Introduction : Reaction of the thiophene intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to install the sulfonamide group .

- Carboxamide Coupling : Amidation using 3,4-dimethoxyaniline via coupling reagents (e.g., EDC/HOBt) in dichloromethane or DMF at room temperature .

- Purification : Column chromatography or recrystallization from methanol/water mixtures to achieve >95% purity .

Key solvents include dimethylformamide (DMF) and dichloromethane, with reaction temperatures ranging from 25°C to reflux .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and functional group integration (e.g., methoxy protons at δ 3.8–4.0 ppm, sulfonamide NH at δ 7.2–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ at m/z 499.14 for C₂₃H₂₆N₂O₅S₂) .

- X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 8.5–13.5° for thiophene-phenyl interactions) and hydrogen-bonding networks .

- Infrared Spectroscopy (IR) : Detects key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, sulfonamide S=O at ~1150 cm⁻¹) .

Advanced Research Questions

Q. How does the 3,4-dimethoxyphenyl moiety influence biological activity, particularly in VEGFR-2 inhibition?

The 3,4-dimethoxyphenyl group enhances binding affinity to VEGFR-2 by:

- Hydrogen Bonding : Methoxy oxygen atoms form interactions with kinase domain residues (e.g., Asp1046) .

- Hydrophobic Interactions : The aromatic ring occupies a hydrophobic pocket near the ATP-binding site, as shown in molecular docking studies . In SAR studies, derivatives with this moiety exhibited IC₅₀ values of 0.8–1.2 µM against VEGFR-2, outperforming reference inhibitors like dasatinib (IC₅₀ = 1.5 µM) .

Q. How can researchers resolve contradictions in biological activity data across cancer cell lines?

Discrepancies in cytotoxicity (e.g., higher activity in HepG2 vs. HT-29 cells) may arise from:

- Cell-Specific Uptake : Variability in membrane transporters (e.g., ABC efflux pumps) .

- Metabolic Differences : HepG2 cells exhibit higher CYP3A4 activity, potentially metabolizing the compound to active intermediates . Methodological Solutions :

- Use isotopically labeled analogs (e.g., ¹⁴C-tagged compound) to track intracellular accumulation .

- Perform RNA-seq to correlate activity with expression of target proteins (e.g., VEGFR-2) .

Q. What molecular docking strategies elucidate interactions between this compound and VEGFR-2?

- Docking Software : AutoDock Vina or Schrödinger Suite with the VEGFR-2 crystal structure (PDB: 4ASD) .

- Key Interactions :

- Sulfonamide oxygen forms hydrogen bonds with Lys868.

- Thiophene ring engages in π-π stacking with Phe1047 .

Q. What are common side reactions during synthesis, and how can they be mitigated?

- Oxidation of Sulfonamide : Forms sulfone byproducts under prolonged heating. Mitigation : Use inert atmosphere (N₂/Ar) and low temperatures (<50°C) .

- Incomplete Amidation : Residual starting materials due to poor coupling efficiency. Mitigation : Optimize stoichiometry (1.2:1 amine:carboxylic acid ratio) and use microwave-assisted synthesis .

- Purity Loss During Recrystallization : Co-precipitation of impurities. Mitigation : Gradient recrystallization (e.g., hexane/ethyl acetate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.